Crystallographic Fragment Hit: PDB 7FMC
In the large-scale crystallographic screen reported by Barthel et al. (2022), the (S)-enantiomer of this compound (library code P06B07; PDB ligand VU5) yielded an experimentally validated bound-state model in the PanDDA event maps against the Aar2/RNaseH complex [1]. Of the 917–1,103 fragments screened, only 269 (~24–29%) produced interpretable electron density in at least one binding site [1][2]. The deposited model (PDB 7FMC, resolution 1.51 Å) returned a Real-Space Correlation Coefficient (RSCC) of 0.75 and a Real-Space R-factor (RSR) of 0.21 for the VU5 ligand, indicating acceptable fit to the experimental electron density [3]. The remaining ~71–76% of library members did not yield a valid crystallographic hit, establishing that the specific substitution pattern and stereochemistry of this compound confer a binding competence absent in most structurally related fragments within the same library.
| Evidence Dimension | Crystallographic hit rate in fragment screen (fraction of library members producing validated electron density) |
|---|---|
| Target Compound Data | Hit (bound-state model deposited, PDB 7FMC; RSCC = 0.75; RSR = 0.21; resolution 1.51 Å) |
| Comparator Or Baseline | Non-hit F2X-Universal Library members: ~71–76% of the 1,103-member library (no validated electron density in PanDDA event maps) |
| Quantified Difference | Qualitative: target compound is among the 24–29% hit fraction; quantitative electron density fit metrics (RSCC 0.75, RSR 0.21) available only for this compound among hits deposited individually |
| Conditions | Aar2/RNaseH protein–protein complex; crystal soaking with fragment at unknown concentration; PanDDA analysis; X-ray diffraction at 1.51 Å |
Why This Matters
For procurement decisions in fragment-based drug discovery programs, a compound with a publicly deposited, validated crystallographic binding mode de-risks downstream structure-guided optimization relative to unvalidated analogs.
- [1] Barthel, T., Wollenhaupt, J., Lima, G.M.A., Wahl, M.C., Weiss, M.S. Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein–Protein Interaction Sites. J. Med. Chem. 2022, 65, 14630–14641. View Source
- [2] Wollenhaupt, J., Metz, A., Barthel, T., Lima, G.M.A., Heine, A., Mueller, U., Klebe, G., Weiss, M.S. F2X-Universal and F2X-Entry: Structurally Diverse Compound Libraries for Crystallographic Fragment Screening. Structure 2020, 28, 694–706.e5. View Source
- [3] wwPDB X-ray Structure Validation Report for 7FMC. Real-Space Correlation Coefficient and Real-Space R-factor for ligand VU5 (Chain B, Residue 401). View Source
